N5-(1-Methyl-piperidin-4-ylmethyl)-pyridine-2,5-diamine
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Overview
Description
N5-(1-Methyl-piperidin-4-ylmethyl)-pyridine-2,5-diamine is a compound that features a piperidine and pyridine moiety. Piperidine is a six-membered heterocyclic amine, while pyridine is a basic heterocyclic organic compound. Compounds containing these structures are often used in medicinal chemistry due to their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(1-Methyl-piperidin-4-ylmethyl)-pyridine-2,5-diamine typically involves the formation of the piperidine and pyridine rings followed by their functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Amination Reactions: Introduction of amine groups to the pyridine ring.
Hydrogenation: Reduction of double bonds in the pyridine ring to form the desired structure.
Industrial Production Methods
Industrial production methods often involve large-scale cyclization and hydrogenation reactions using metal catalysts such as palladium or rhodium. These methods are optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N5-(1-Methyl-piperidin-4-ylmethyl)-pyridine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: Conversion of amine groups to nitro groups.
Reduction: Hydrogenation of double bonds in the pyridine ring.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of palladium or rhodium catalysts.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products
The major products formed from these reactions include various substituted piperidine and pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N5-(1-Methyl-piperidin-4-ylmethyl)-pyridine-2,5-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N5-(1-Methyl-piperidin-4-ylmethyl)-pyridine-2,5-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammation and pain pathways.
Pathways Involved: The compound may inhibit specific enzymes or block receptor sites, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its anticancer and anti-inflammatory effects.
Matrine: Exhibits antiproliferative and antimetastatic activities.
Uniqueness
N5-(1-Methyl-piperidin-4-ylmethyl)-pyridine-2,5-diamine is unique due to its specific combination of piperidine and pyridine moieties, which confer distinct biological activities and synthetic versatility .
Properties
IUPAC Name |
5-N-[(1-methylpiperidin-4-yl)methyl]pyridine-2,5-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-16-6-4-10(5-7-16)8-14-11-2-3-12(13)15-9-11/h2-3,9-10,14H,4-8H2,1H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGNNKKAZUMRBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC2=CN=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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